2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one
Description
2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one (CAS 97228-93-8) is a purine derivative functionalized with a pyren-1-ylamino substituent at the 8-position. Its molecular formula is C21H14N6O, with a molecular weight of 366.37546 g/mol . Key physicochemical properties include:
- Hydrogen bond donors (HBD): 4
- Hydrogen bond acceptors (HBA): 3
- XLogP (hydrophobicity): 3.9
- Topological polar surface area (TPSA): 108 Ų .
Properties
CAS No. |
97228-93-8 |
|---|---|
Molecular Formula |
C21H14N6O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-amino-8-(pyren-1-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C21H14N6O/c22-20-25-18-17(19(28)27-20)24-21(26-18)23-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H5,22,23,24,25,26,27,28) |
InChI Key |
FOLHWFUOQIHNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=NC6=C(N5)C(=O)NC(=N6)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Pyrene Moiety: The pyrene group is introduced via a nucleophilic substitution reaction, where a pyrene derivative reacts with the purine intermediate under controlled conditions.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one exhibit significant anticancer properties. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that purine derivatives can inhibit the activity of kinases, which are crucial for cancer cell signaling pathways .
Antiviral Properties
The purine structure is known for its role in nucleic acid synthesis. Compounds like this compound may interfere with viral replication processes. Preliminary studies suggest that similar compounds can inhibit the replication of viruses by mimicking nucleotide substrates .
Materials Science Applications
Fluorescent Probes
The incorporation of pyrene moieties in the structure enhances its photophysical properties, making it suitable as a fluorescent probe. These probes are valuable in biological imaging and sensing applications. The pyrene group allows for effective energy transfer processes, which can be utilized in detecting biomolecules or monitoring cellular environments .
Polymer Science
The unique properties of this compound allow it to be integrated into polymer matrices to enhance mechanical and optical properties. Research has demonstrated that adding such compounds can improve the thermal stability and luminescence of polymers used in electronic devices .
Biochemical Applications
Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. The structure's similarity to natural substrates allows it to bind effectively to enzyme active sites, thereby modulating their activity. This property is particularly useful in drug design where enzyme inhibition is a therapeutic target .
DNA Interaction Studies
Compounds with purine structures often interact with DNA, influencing processes such as replication and transcription. Investigations into the binding affinity of this compound with DNA have shown potential for developing new therapeutics aimed at targeting genetic material in disease contexts .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one involves its interaction with molecular targets such as DNA and enzymes. The pyrene moiety allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can bind to enzyme active sites, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Variations
Table 1: Key Properties of 2-Amino-8-Substituted Purin-6-one Derivatives
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The pyrenyl group in the target compound increases hydrophobicity (XLogP = 3.9) compared to the hydroxyl-diazinyl HAG ligand (XLogP = 2.1) or the brominated analog (XLogP = 0.2). This suggests reduced aqueous solubility but enhanced membrane permeability .
- Hydrogen Bonding : The HAG ligand has higher HBA (6 vs. 3 in the target compound), likely due to its diazenyl and hydroxyl groups, enhancing metal coordination and solubility .
Functional and Application Differences
Metal Coordination: The HAG ligand forms stable tetrahedral (Ag(I), Zn(II)) and octahedral (Cu(II)) complexes, acting as a bidentate ligand via its amino and diazenyl groups . In contrast, the pyrenyl substituent in the target compound lacks metal-chelating groups, limiting its use in coordination chemistry. The sulfur-containing 8-mercaptoguanine derivative (5U13) inhibits E. coli dihydropteroate synthase via covalent or non-covalent interactions, leveraging the sulfanyl group’s reactivity .
Material and Dye Applications: The HAG ligand and its complexes exhibit photostability and vivid colors, making them suitable for dyeing wool fabrics .
Brominated analogs (e.g., 3066-84-0) serve as intermediates in synthesizing more complex bioactive molecules .
Biological Activity
2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one is a purine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a pyrene moiety, which may enhance its interaction with biological targets. The following sections explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 270.30 g/mol. The structure includes a purine base modified with an amino group and a pyrene substituent, which is known for its fluorescent properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including kinases and polymerases, which play critical roles in cellular signaling and replication.
- Antioxidant Activity : The pyrene moiety may contribute to antioxidant effects, scavenging free radicals and reducing oxidative stress within cells.
- Anticancer Properties : Preliminary studies suggest that purine derivatives can interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and survival.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, research on similar purine derivatives showed IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa cells) .
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. Compounds with pyrene substitutions typically demonstrate enhanced radical scavenging ability compared to their non-pyrene counterparts .
Study 1: Anticancer Efficacy
A study conducted on a series of purine derivatives revealed that those containing aromatic substitutions like pyrene exhibited increased cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives similar to this compound were tested against acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory effects with IC50 values significantly lower than standard inhibitors .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
